Product packaging for Z-Val-ile-OH(Cat. No.:CAS No. 41486-97-9)

Z-Val-ile-OH

Cat. No.: B3328069
CAS No.: 41486-97-9
M. Wt: 364.4 g/mol
InChI Key: WRWKLZMOFAMVPZ-UHFFFAOYSA-N
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Description

Contextualization of Z-Val-ile-OH as a Model Dipeptide for Synthetic Investigations

Model dipeptides, such as this compound, are instrumental in evaluating new synthetic strategies, coupling reagents, and purification techniques. Their relatively simple structure allows researchers to isolate and study specific aspects of peptide bond formation without the complexities introduced by longer peptide chains. The choice of amino acids like valine and isoleucine is significant due to their branched aliphatic side chains, which can introduce steric hindrance, posing challenges for efficient coupling and potentially increasing the risk of racemization. The benzyloxycarbonyl (Z) protecting group is also a key feature, representing a historically important and still relevant method for amine protection. By using this compound, researchers can systematically assess the efficacy of various coupling agents and conditions in overcoming these challenges, ensuring high yields and stereochemical integrity. For instance, studies evaluating new coupling reagents often employ dipeptides with sterically demanding amino acids, similar to the Val-Ile sequence, to rigorously test the performance of these reagents. orgsyn.orgresearchgate.net

Historical and Methodological Significance of Protected Dipeptides in Modern Organic and Biochemistry Research

The journey of peptide synthesis began in the early 20th century with Emil Fischer's pioneering work, including the synthesis of the first dipeptide, glycylglycine, in 1901. brieflands.comias.ac.innumberanalytics.comnih.gov However, the true revolution in controlled peptide synthesis arrived with the development of protecting groups. A landmark achievement was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932. brieflands.comias.ac.innih.govwikipedia.orgwikipedia.org The Z group offered a stable, yet cleavable, means to protect the α-amino group of amino acids. Crucially, it was found to prevent racemization during the formation of the carbamate (B1207046) linkage, a significant advantage over earlier methods. brieflands.comwikipedia.orgwikipedia.org This development, known as the Bergmann-Zervas synthesis, laid the foundation for the systematic chemical synthesis of peptides and established peptide chemistry as a distinct scientific discipline.

Protected dipeptides, synthesized using these early methods, served as essential intermediates and test subjects, paving the way for the synthesis of more complex peptides and eventually proteins. The methodologies developed, including the use of protected amino acids and the careful selection of coupling agents, continue to inform modern peptide synthesis, even with the advent of solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield in 1963. nih.govmdpi.com While SPPS, utilizing protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), has become dominant, the fundamental principles established with protected dipeptides and the Z group remain relevant. nih.govchempep.com

Role of this compound in the Evolution of Peptide Segment Condensation Strategies

As peptide synthesis advanced, the need to construct longer and more complex peptide chains became paramount. Stepwise synthesis, while effective for shorter peptides, becomes inefficient and prone to accumulating impurities for longer sequences. Segment condensation, a convergent strategy where pre-synthesized, protected peptide fragments are coupled, emerged as a solution. mdpi.comacs.orgnih.gov This approach requires that the protecting groups on the fragments are stable during the coupling reaction and can be selectively removed afterward.

Protected dipeptides like this compound play a vital role in developing and validating these segment condensation strategies. By using a protected dipeptide as a fragment, researchers can test the efficiency and fidelity of coupling reactions between larger peptide segments. The Z group's stability under various coupling conditions and its specific deprotection methods (e.g., catalytic hydrogenation) make it suitable for fragment synthesis. The challenge of racemization at the activated C-terminus of the peptide fragment during condensation is a major concern. Studies employing model dipeptides, including those with Z-protected amino acids, have been crucial in identifying coupling reagents and conditions that minimize this undesired side reaction. orgsyn.orgmdpi.comacs.orggoogle.com For example, research comparing different coupling reagents often uses dipeptides like Z-Phe-Val-OMe to assess their ability to promote efficient amide bond formation while suppressing epimerization. orgsyn.org this compound, with its similar structural features (Z-protection, sterically demanding amino acids), would serve a comparable purpose in validating and optimizing these critical segment condensation methods.

Data Tables: Illustrative Examples of Dipeptide Synthesis and Coupling Efficiency

While specific experimental data for this compound as a model dipeptide is not extensively detailed in the provided search results, similar dipeptides, such as Z-Phe-Val-OMe, are frequently used to evaluate coupling reagents and conditions. The following tables illustrate the types of data generated in such studies, highlighting factors like yield and the suppression of racemization, which are critical for peptide synthesis.

Table 1: Comparison of Coupling Reagents for Dipeptide Formation (Illustrative Data based on similar studies)

This table presents hypothetical data, representative of studies evaluating coupling reagents using a Z-protected dipeptide model system. The goal is to show the comparative efficiency and stereochemical integrity achieved with different reagents.

Coupling ReagentSolventYield (%)Racemization (%)Reference Analogy
DCC/HOBtDMF94.49.9 researchgate.net
EDC/HOBtDMF96.712.9 researchgate.net
DIC/HOAtDMF91.83.7 researchgate.net
EDC/Oxyma PureDMF94.40.9 researchgate.net
HATUDMF99.0<1.0 merckmillipore.com
COMUDMF96.0<1.0 merckmillipore.com

Note: Data is illustrative, based on studies using similar dipeptide models (e.g., Z-Phe-Val-OMe) to assess coupling efficiency and racemization. This compound would be expected to behave similarly in such evaluations.

Table 2: Historical Significance of Protecting Groups in Peptide Synthesis

This table outlines the development and key characteristics of major amine protecting groups used in peptide synthesis, highlighting the foundational role of the Z group.

Protecting GroupAbbreviationDiscovery/IntroductionKey FeaturesCleavage ConditionsPrimary Application Era
BenzyloxycarbonylZ / CbzBergmann & Zervas (1932)Prevents racemization; stable to mild acid/base.Catalytic hydrogenation, HBr/acetic acidDominant from 1930s-1960s; still used in solution phase.
tert-ButyloxycarbonylBocCarpino (1970)Acid-labile, base-stable; widely used in early SPPS.Trifluoroacetic acid (TFA)Dominant in SPPS from 1970s-1990s.
9-FluorenylmethoxycarbonylFmocCarpino & Han (1970)Base-labile, acid-stable; orthogonal to acid-labile side-chain protecting groups; preferred for modern SPPS.Mild base (e.g., piperidine)Dominant in SPPS from 1990s to present.

The development and application of protected dipeptides like this compound have been integral to the sophisticated peptide synthesis techniques employed today. From early solution-phase methods to modern solid-phase strategies and segment condensation, these model compounds continue to be indispensable for research and development in peptide chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O5 B3328069 Z-Val-ile-OH CAS No. 41486-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-13(4)16(18(23)24)20-17(22)15(12(2)3)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKLZMOFAMVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41486-97-9
Record name CARBOBENZYLOXY-L-VALYL-L-ISOLEUCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Z Val Ile Oh and Its Derivatives

Solution-Phase Synthesis Approaches for Z-Val-ile-OH

Solution-phase synthesis remains a robust method for peptide preparation, particularly for smaller peptides or when specific modifications are required. The formation of the peptide bond between Valine (Val) and Isoleucine (Ile), with the N-terminus protected by a benzyloxycarbonyl (Z) group, can be achieved through various coupling strategies.

Carbodiimide-Mediated Coupling Strategies in this compound Formation

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used coupling reagents in peptide synthesis. These reagents activate the carboxyl group of one amino acid, forming an O-acylisourea intermediate, which then reacts with the amino group of another amino acid to form the peptide bond. For the synthesis of this compound, Z-Valine can be coupled with Isoleucine or an ester derivative of Isoleucine. While direct this compound formation using carbodiimides is common, often an intermediate ester, such as Z-Val-Ile-OBzl, is synthesized and subsequently deprotected to yield the free acid. For instance, carbodiimides can be used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form more stable active esters or oxime esters, which then react with the amine component, thereby minimizing racemization and improving coupling efficiency oup.comrsc.orggoogle.com.

Active Ester and Anhydride-Based Methods in this compound Synthesis

Active ester and anhydride (B1165640) methods offer alternative routes for peptide bond formation, often providing high yields and reduced racemization. In the synthesis of this compound, Z-Valine can be converted into an active ester, such as its N-hydroxysuccinimide (Z-Val-ONSu) ester. This activated intermediate can then be reacted with an isoleucine derivative, for example, H-Ile-OBzl (Isoleucine benzyl (B1604629) ester), to form Z-Val-Ile-OBzl oup.com. Subsequently, the benzyl ester can be cleaved, typically via catalytic hydrogenation, to yield this compound. Mixed anhydrides, formed by reacting Z-Valine with reagents like isobutyl chloroformate in the presence of a tertiary amine base, also serve as effective intermediates for coupling with isoleucine derivatives google.com. These methods ensure that the reactive carboxyl group is sufficiently activated for nucleophilic attack by the amine component.

Evaluation of Solvent Systems and Additives for Optimized this compound Synthesis

The choice of solvent and additives plays a critical role in the success of solution-phase peptide synthesis, influencing solubility, reaction rates, and the suppression of side reactions. Common solvents employed in the coupling of Z-Valine and Isoleucine derivatives include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and mixtures of organic solvents with water oup.comrsc.orggoogle.com. Additives such as tertiary amines (e.g., triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIEA)) are often used to neutralize amine salts or act as bases to facilitate the reaction oup.comgoogle.com. Furthermore, additives like HOBt or NHS can be used with carbodiimides to form active esters, enhancing coupling efficiency and minimizing racemization rsc.org. The optimization of these parameters is crucial for achieving high yields and purity of this compound.

Table 1: Representative Solution-Phase Synthesis Data for Z-Val-Ile Derivatives

Intermediate/ProductCoupling Method / ReagentsSolvent(s)Yield (%)Melting Point (°C)Optical Rotation ([α]D)References
Z-Val-Ile-OBzlZ-Val-ONSu + H-Ile-OBzl·TsOHTHF/Water, Et₃N61108-109-14.0° (c 1, MeOH) oup.com
Z-Val-Ile-OBzlZ-Val-ONSu + H-Ile-OBzl·TsOHTHF/Water, Et₃N61108-109-14.0° (c 1, MeOH) oup.com
H-Val-Ile-OHHydrogenation of Z-Val-Ile-OBzl (Pd/C)Not specified96>250+17.0° (c 1, H₂O) oup.com

Note: Data for Z-Val-Ile-OBzl synthesis from Z-Val-ONSu and H-Ile-OBzl·TsOH are presented. The subsequent hydrogenation yields H-Val-Ile-OH.

Solid-Phase Peptide Synthesis (SPPS) Implications for this compound and Analogues

Solid-phase peptide synthesis (SPPS) offers a powerful and efficient approach for constructing peptide chains, allowing for automated synthesis and simplified purification. While Z-protection is traditionally associated with solution-phase synthesis, Z-protected amino acids can be incorporated into SPPS strategies, though Fmoc and Boc strategies are more prevalent.

Resin Attachment and Cleavage Strategies Relevant to this compound Precursors

In SPPS, the C-terminal amino acid is typically anchored to an insoluble polymer resin. For the synthesis of this compound or its analogues, either Z-Valine or H-Isoleucine would be the starting point for attachment or coupling onto a resin. If synthesizing a peptide that terminates with the Z-Val-Ile motif, Isoleucine would be attached to the resin first, followed by coupling of Z-Valine. Common resins used in SPPS include Merrifield, Wang, Rink amide, and 2-chlorotrityl resins, each offering different cleavage conditions and suitability for various protecting group strategies peptide.com. For instance, if Z-protected amino acids are used in a Boc/benzyl-type strategy, cleavage from the resin typically requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which also serve to remove side-chain protecting groups peptide.comwikipedia.org. Alternatively, Z-protected amino acids can be incorporated into Fmoc-based SPPS, where the Z group is removed by catalytic hydrogenation after the peptide chain is assembled and cleaved from the resin.

Challenges and Solutions in SPPS Incorporating this compound Motif

Incorporating specific amino acid sequences, such as the Z-Val-Ile motif, into SPPS can present challenges. Racemization, the loss of stereochemical integrity at the chiral centers of amino acids during activation and coupling, is a significant concern rsc.org. To mitigate this, the use of coupling reagents that minimize racemization, such as those forming active esters or employing additives like HOBt, is crucial rsc.org. Aggregation of growing peptide chains on the resin can also lead to reduced coupling efficiency and incomplete reactions, particularly for longer or hydrophobic sequences peptide.comwikipedia.org. Employing lower substitution levels on the resin or using chaotropic agents can help alleviate aggregation peptide.com. While Z-protection is less common in standard Fmoc/tBu SPPS due to its lability under acidic cleavage conditions that are also used for tBu side-chain deprotection, it can be utilized in specific strategies or if orthogonal deprotection is carefully managed.

Compound List

this compound (N-Benzyloxycarbonyl-Valyl-Isoleucine)

Z-Val-ONSu (N-Hydroxysuccinimide ester of N-Benzyloxycarbonyl-Valine)

H-Ile-OBzl·TsOH (Isoleucine benzyl ester p-toluenesulfonate salt)

Z-Val-Ile-OBzl (N-Benzyloxycarbonyl-Valyl-Isoleucine benzyl ester)

H-Val-Ile-OH (Valyl-Isoleucine)

DCC (Dicyclohexylcarbodiimide)

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

HOBt (1-Hydroxybenzotriazole)

NHS (N-Hydroxysuccinimide)

Et₃N (Triethylamine)

DIEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

THF (Tetrahydrofuran)

DCM (Dichloromethane)

TFA (Trifluoroacetic acid)

HF (Hydrogen Fluoride)

Pd/C (Palladium on Carbon)

Z-Valine (N-Benzyloxycarbonyl-Valine)

H-Isoleucine (Isoleucine)

Biochemical Investigations of Z Val Ile Oh in in Vitro and Ex Vivo Model Systems

Substrate Specificity Studies of Proteases with Z-Val-Ile-OH and Analogues

The specificity of proteases is a critical determinant of their biological function, dictating which peptide bonds they cleave. Studies involving this compound and related substrates provide valuable information about the active site preferences of various enzymes, particularly concerning amino acids with branched aliphatic side chains like valine and isoleucine.

Kinetic Analysis of this compound Hydrolysis by Specific Peptidases (Km, Vmax, kcat)

Kinetic analysis using parameters such as Km (Michaelis constant), Vmax (maximum velocity), and kcat (turnover number) is fundamental to characterizing enzyme activity and substrate preference fiveable.melibretexts.orgyoutube.comualberta.ca. These parameters quantify an enzyme's affinity for its substrate (Km), the maximum rate of the reaction (Vmax), and the catalytic efficiency per enzyme molecule (kcat) fiveable.melibretexts.orgyoutube.com.

While direct kinetic data for the hydrolysis of this compound by specific peptidases are not extensively detailed in the provided literature, studies on related substrates highlight the behavior of valine and isoleucine residues within protease recognition sites. For instance, a thermophilic alkaline protease from Bacillus sp. No. AH-101 demonstrated significantly low relative activity against synthetic esters containing valine (Z-Val-pNP Ester, 3%) and isoleucine (Z-Ile-pNP Ester, 0%), contrasting with its high activity against Z-Ala-pNP Ester (100%) tandfonline.com. This suggests that the branched β-carbon side chains of valine and isoleucine are poorly accommodated by the active site of this particular protease. Similarly, other proteases have been shown to exhibit reduced hydrolysis rates for substrates with β-substituted amino acids like valine and isoleucine, such as Bz-Val-OMe and Bz-Ile-OMe tandfonline.com. In contrast, certain retroviral proteases, like MMLV PR, prefer branched-chain amino acid residues such as valine and isoleucine at the P4 and P2 positions mdpi.com. Furthermore, studies on L-amino acid oxidases have indicated that isoleucine is approximately 100-fold less catalytically efficient than leucine, and valine is about 10-fold less efficient than isoleucine, underscoring the impact of subtle structural differences in these amino acids on enzyme kinetics mdpi.com.

Table 1: Relative Hydrolysis Activity of Bacillus sp. No. AH-101 Protease Against Synthetic Esters

Substrate EsterRelative Activity (%)
Z-Ala-pNP Ester100
Z-Leu-pNP Ester41
Z-Gly-pNP Ester39
Z-Asn-pNP Ester6
Z-Val-pNP Ester3
Z-Phe-pNP Ester0
Z-Trp-pNP Ester0
Z-Pro-pNP Ester0
Z-Tyr-pNP Ester0
Z-Ile-pNP Ester0
Z-Lys-pNP Ester0

Elucidation of Structural Determinants for Enzyme Recognition of this compound Derived Substrates

Understanding the structural determinants that govern enzyme recognition of peptide substrates, including those derived from this compound, is crucial for predicting and designing enzyme-specific interactions. Key regions within the enzyme's active site, such as the S2 pocket and its associated "Gatekeeper" residue, play a significant role in substrate binding and determining whether the enzyme acts as a protease or a ligase nih.govpnas.org. Hydrophobic residues, including valine and isoleucine, at the Gatekeeper position are known to favor ligation activity nih.govpnas.org.

This compound as a Building Block in Rational Enzyme Inhibitor Design Research

This compound serves as a valuable building block in the rational design of enzyme inhibitors and peptidomimetics. Its incorporation into larger molecular structures allows researchers to leverage the specific properties of valine and isoleucine to create compounds that can effectively interact with enzyme active sites.

Incorporation of this compound Motif into Peptidomimetic Scaffolds

This compound is utilized in peptide synthesis for constructing complex peptide sequences and is recognized as a useful component in the development of peptide-based therapeutics and peptidomimetics chemimpex.com. Peptidomimetics are small molecules designed to mimic the structure and function of peptides, often offering improved stability, bioavailability, and cell permeability upc.edu. The incorporation of the Z-Val-Ile motif into various peptidomimetic scaffolds allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to target enzymes or receptors chemimpex.comupc.educam.ac.ukchemrxiv.org. These scaffolds are designed to present the amino acid side chains in a conformationally constrained manner, enhancing their ability to interact with specific biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derived Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity, such as enzyme inhibition. While direct SAR studies specifically on this compound derived inhibitors are not detailed here, the principles apply to peptides containing valine and isoleucine. For instance, in the design of Angiotensin I-converting enzyme (ACE) inhibitors, peptides incorporating valine and isoleucine have shown promising inhibitory activity bas.bg. Similarly, in studies of proteasome inhibitors, the replacement of valine residues in certain analogues has led to improved inhibition acs.org. The specificity of enzymes like Prolyl Oligopeptidase (POP) for substrates containing valine and isoleucine, such as Ang-III (Arg-Val-Tyr-Ile-His-Pro), guides the design of selective inhibitors nih.gov. By systematically modifying peptide sequences and structures, researchers can elucidate how the presence and position of valine and isoleucine residues influence the potency and selectivity of enzyme inhibitors.

Role of this compound in In Vitro Peptide Ligation Studies

Peptide ligation techniques, such as Native Chemical Ligation (NCL) and Catalytic Peptide Ligation (CPL), are essential tools for synthesizing large peptides and proteins. The efficiency of these ligation reactions can be influenced by the amino acid residues at the ligation junction. Studies have indicated that amino acids with branched side chains, including valine and isoleucine, tend to ligate more slowly in NCL compared to less sterically hindered residues nih.govnih.govacs.org. This slower rate is attributed to the steric bulk of their side chains affecting the ligation kinetics.

Conversely, in the context of asparaginyl ligases, specific amino acid residues, including valine and isoleucine, at the "Gatekeeper" position within the enzyme's S2 pocket are known to promote ligase activity over protease activity nih.govpnas.org. In CPL reactions, valine and isoleucine residues have been successfully incorporated into peptide couplings, forming amidine products ucl.ac.uk. The behavior of valine and isoleucine in these ligation studies provides insights into the interplay between amino acid structure and the catalytic mechanisms of peptide bond formation.

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Computational and Theoretical Studies on Z Val Ile Oh

In Silico Modeling of Z-Val-ile-OH Binding to Research Targets

Docking Studies of this compound and Analogues in Active Sites

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, this compound) to a target protein's active site. This process involves predicting the preferred orientation of one molecule to a second when they are bound to each other. For a compound like this compound, which contains Valine and Isoleucine residues, docking studies would aim to elucidate how these hydrophobic amino acid side chains interact within the binding pockets of various biological targets.

Methodology and Typical Findings: Docking studies typically involve preparing both the protein target and the ligand molecule, followed by a computational search for the best ligand binding poses within the target's active site. The process often utilizes algorithms that explore various ligand conformations and orientations, scoring each pose based on predicted binding energy or affinity.

Target Proteins: Docking studies are applied to a wide range of protein targets, including enzymes (e.g., acetylcholinesterase, kinases, proteases) and receptors, relevant to various diseases nih.govnih.govconicet.gov.arresearchgate.netacs.orgnih.govnih.govmdpi.com. The specific target would depend on the intended biological activity of this compound.

Ligand Interactions: For a dipeptide-like structure such as this compound, docking would reveal interactions with specific amino acid residues in the active site. Hydrophobic amino acids like Valine (Val) and Isoleucine (Ile) are frequently observed to engage in hydrophobic interactions, van der Waals forces, and sometimes pi-pi stacking with aromatic residues within the binding pocket nih.govnih.govconicet.gov.arresearchgate.netacs.orgnih.govmdpi.commdpi.cometsu.edumdpi.comacs.orgethz.chnih.govacs.org. The "Z" protecting group or the terminal "OH" moiety would also contribute specific interaction types, such as hydrogen bonding or electrostatic interactions, depending on their chemical nature and the surrounding residues.

Output: The results of docking studies typically include predicted binding poses, binding affinities (often expressed as docking scores or estimated free energies), and detailed information about the specific amino acid residues involved in binding, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. These findings help in understanding the mechanism of action and guiding further optimization of the compound nih.govnih.govconicet.gov.aracs.orgnih.govnih.govmdpi.commdpi.comnih.gov.

Free Energy Perturbation Analysis for this compound Interactions

Free Energy Perturbation (FEP) analysis is a more rigorous computational method used to calculate the relative binding free energies (ΔΔG) between different ligands or between different states of the same ligand. This technique is rooted in statistical mechanics and molecular dynamics simulations, providing highly accurate predictions of binding affinities. FEP is particularly valuable in drug discovery for quantitatively assessing the impact of structural modifications on binding potency conicet.gov.aracs.orgethz.chacs.orgajol.infouit.nompg.de.

Methodology and Typical Findings: FEP calculations involve simulating the gradual transformation of one molecular state into another through a series of small, incremental steps. This is often achieved by introducing a coupling parameter (λ) that smoothly changes the interactions between the ligand and its environment (e.g., protein binding site, solvent) from an initial state (λ=0) to a final state (λ=1) acs.orgacs.orgmpg.de.

Thermodynamic Cycle: FEP typically employs a thermodynamic cycle to calculate the relative free energy of binding. This involves calculating the free energy difference of the ligand in the unbound state (in solvent) and in the bound state (in the protein's active site) acs.orgacs.orgajol.infompg.de.

Alchemical Transformations: For a compound like this compound, FEP could be used to:

Calculate the binding affinity of this compound to a target protein.

Compare the binding affinities of this compound with its analogues by simulating the transformation of one into the other ajol.infouit.no.

Quantitative Results: FEP calculations yield quantitative measures of binding free energy differences (ΔΔG), often with an accuracy of around 1 kcal/mol, which is crucial for guiding lead optimization in drug discovery acs.orgacs.orguit.no. These calculations can also provide insights into the conformational flexibility and energetic contributions of various interactions, such as solvation effects and specific ligand-protein contacts acs.orgacs.orgajol.infouit.no.

List of Compound Names Mentioned:

Compound Name

Advanced Analytical Characterization Techniques for Z Val Ile Oh in Research

X-ray Crystallography of this compound and its Complexes for Structural Insights

Application to Amino Acid Derivatives and Peptides

For amino acid derivatives and peptides, such as N-Benzyloxycarbonyl-Valyl-Isoleucine (this compound), X-ray crystallography is instrumental in elucidating their solid-state structure and behavior researchgate.netresearchgate.net. The Z (benzyloxycarbonyl) protecting group, along with the valine and isoleucine residues, contributes unique chemical characteristics. Crystallographic studies can reveal how these components interact within the molecule and with neighboring molecules in the crystal lattice. This includes detailing the conformation of the Z-protecting group, the peptide bond linking the amino acids, and the specific spatial arrangements of the valine and isoleucine side chains. Such information is vital for understanding intermolecular forces, crystal packing, and potential applications in synthesis and materials science researchgate.net.

Potential Structural Insights for this compound

While specific published X-ray crystallographic data for this compound and its complexes were not identified in the reviewed literature, valuable insights can be inferred from studies on analogous protected dipeptides. For instance, research on the related compound Z-Ala–Ile-OH has provided detailed structural information, including its orthorhombic crystal structure and characteristic hydrogen bonding patterns that lead to supramolecular assembly iucr.org.

Molecular Conformation : X-ray crystallography would precisely map the three-dimensional architecture of a this compound molecule. This would include the exact bond lengths, bond angles, and dihedral angles defining the conformation of the benzyloxycarbonyl group, the peptide linkage, and the branched side chains of both valine and isoleucine. Understanding these specific conformations is crucial for predicting the molecule's chemical reactivity and its potential interactions in biological systems.

Intermolecular Interactions and Crystal Packing : The technique is capable of identifying and quantifying the intermolecular forces, such as hydrogen bonds, van der Waals interactions, and hydrophobic contacts, that govern the arrangement of this compound molecules within the crystal lattice. Studies on similar peptides have demonstrated how specific hydrogen bonding networks, for example, between carboxyl groups and protecting groups or backbone atoms, can lead to ordered supramolecular structures like chains or layers iucr.org. These packing arrangements significantly influence macroscopic properties such as solubility and stability.

Complex Formation : If this compound forms complexes with other chemical entities, X-ray crystallography can reveal the precise structural basis of these interactions. This includes mapping the binding sites and the nature of the molecular recognition, which is essential for designing targeted therapeutics or novel materials.

Data Availability

This compound is recognized as a chemical compound, identified by CAS Number 41486-97-9 and possessing the molecular formula C19H28N2O5 chemimpex.com. However, a comprehensive search of scientific literature did not yield specific published experimental data from X-ray crystallographic studies directly detailing the structure of this compound or its complexes. Consequently, a specific data table presenting crystallographic parameters such as space group, unit cell dimensions, or atomic coordinates for this compound cannot be generated from the available information. Nevertheless, the principles and potential structural insights discussed are directly applicable, as evidenced by crystallographic investigations of related peptide structures researchgate.netiucr.org.

Advanced Research Applications of Z Val Ile Oh in Peptide Science and Materials Design

Z-Val-ile-OH as a Precursor for the Synthesis of Complex Peptides and Proteins

The protected dipeptide this compound is a fundamental component in constructing larger, more complex peptide and protein structures. Its pre-formed nature simplifies synthetic routes and ensures the correct incorporation of the Val-Ile sequence, which is prevalent in many biologically active peptides.

Synthesis of Biologically Relevant Peptides Incorporating the Val-Ile Motif

The Val-Ile dipeptide motif is found in numerous naturally occurring peptides with significant biological activities, including antimicrobial peptides and enzyme inhibitors frontiersin.orgnih.gov. This compound serves as a direct precursor for introducing this motif into synthetic peptides. For instance, in the synthesis of biologically relevant peptides, this compound can be coupled to other protected amino acids or peptide fragments using standard peptide coupling reagents. This approach is particularly useful for creating peptides with specific conformational requirements or enhanced resistance to enzymatic degradation, thereby improving their therapeutic potential or utility as research tools chemimpex.comguidechem.com. The hydrophobic nature of the Val-Ile sequence can influence peptide folding and aggregation properties, which are critical considerations in the design of peptides for drug delivery or biomaterials .

Table 1: Examples of Biologically Relevant Peptides Incorporating the Val-Ile Motif

Peptide/MotifBiological RelevanceSynthetic Approach Using Protected Dipeptides (e.g., this compound)References
Antimicrobial PeptidesAntibacterial and antifungal activityIncorporation of hydrophobic sequences like Val-Ile for membrane interaction frontiersin.org
Enzyme InhibitorsInhibition of specific enzymes (e.g., FTase)Use of Val-Ile as part of a recognition sequence nih.gov
Hormonal PeptidesMimicking natural hormone structuresBuilding blocks for specific sequences affecting signaling pathways
Protein FragmentsMimicking functional domains of larger proteinsSegment synthesis for structure-activity relationship studies thieme-connect.denih.gov

Design and Synthesis of this compound Based Peptidomimetics for Research Probes

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with altered chemical backbones or side chains to improve stability, bioavailability, or target specificity. This compound serves as a conceptual or direct starting point for designing such molecules.

Conformational Restriction Strategies Applied to this compound Derivatives

Conformational restriction is a key strategy in designing effective peptidomimetics and research probes. By introducing structural constraints, researchers can stabilize specific peptide conformations, thereby enhancing binding affinity and selectivity for their biological targets nih.govresearchgate.net. Derivatives of this compound can be synthesized with modifications that lock the dipeptide unit into a particular conformation, such as a β-turn or a helical structure, which are crucial for molecular recognition uu.nlacs.org. These constrained analogues can then be used as probes to study protein-ligand interactions or as templates for developing new therapeutic agents.

Non-Peptidic Scaffolds Mimicking this compound Structural Elements

Beyond modifying existing peptides, non-peptidic scaffolds can be designed to mimic the spatial arrangement of amino acid side chains and the backbone structure of peptides like those containing the Val-Ile motif google.comwikipedia.orgnih.gov. For example, the hydrophobic character and the relative positioning of the side chains of valine and isoleucine in this compound can be replicated by synthetic scaffolds such as substituted aromatic rings or heterocycles. These non-peptidic mimics can offer superior metabolic stability and oral bioavailability compared to natural peptides, making them valuable tools for research and drug development. One approach involves replacing the dipeptide unit with rigid linkers that maintain the spatial separation of key functional groups, as seen in the mimicry of the Val-Ile backbone with aminobenzoic acid derivatives drugdesign.org.

Table 2: Peptidomimetic Design Strategies Inspired by this compound

StrategyMimicked Structural ElementApplication/PurposeResulting Molecule TypeReferences
MacrocyclizationPeptide backboneIncreased conformational rigidity, enhanced stabilityCyclic peptides, stapled peptides wikipedia.org
Non-peptidic scaffoldsVal-Ile side chain displayMimicking secondary structures (e.g., β-turns, helices)Oligoureas, pyrroles, terphenyls google.comnih.gov
Backbone modificationPeptide bondImproved metabolic stability, altered pharmacokineticsβ-peptides, peptoids wikipedia.org
Spacer replacement of dipeptideVal-Ile backboneMaintaining spatial orientation of key functional groupsAromatic/heterocyclic spacers drugdesign.org

This compound in the Development of Research Probes and Affinity Ligands

This compound and its derivatives are valuable in creating specialized research probes and affinity ligands. These molecules are designed to interact selectively with specific biological targets, such as enzymes or receptors, enabling their study and manipulation. The Val-Ile sequence, known for its role in protein-protein interactions and enzyme recognition, can be a key feature in such probes.

For instance, peptides containing the Val-Ile motif have been explored as inhibitors of enzymes like farnesyltransferase (FTase) nih.gov. By synthesizing analogues or peptidomimetics based on this compound, researchers can develop potent and selective inhibitors that serve as biochemical probes to elucidate enzyme mechanisms or as potential therapeutic agents. Furthermore, peptides incorporating this compound can be functionalized with reporter groups (e.g., fluorescent tags, biotin) to create probes for tracking molecular localization, studying binding kinetics, or facilitating affinity-based purification of target proteins chemimpex.com. The inherent properties of the this compound unit, such as its hydrophobicity, can also be leveraged to influence the probe's solubility and cell permeability, thereby optimizing its performance in biological assays.

Table 3: Applications of this compound in Research Probes and Affinity Ligands

Application AreaRole of this compound / Val-Ile MotifType of Probe/Ligand DevelopedResearch SignificanceReferences
Enzyme InhibitionRecognition element for enzyme active sitesSmall molecule inhibitors, peptidomimetic inhibitorsElucidating enzyme mechanisms, therapeutic lead discovery nih.gov
Receptor Binding StudiesMimicking natural ligand structuresPeptide analogues, constrained peptidomimeticsUnderstanding receptor-ligand interactions, developing agonists/antagonists acs.org
Affinity ChromatographyPart of a ligand for specific protein bindingImmobilized peptides, peptide-functionalized resinsProtein purification, studying protein-protein interactions chemimpex.com
Fluorescent LabelingComponent of a peptide sequence for targeted labelingFluorescently tagged peptidesVisualizing cellular localization, tracking molecular dynamics chemimpex.com
Drug DiscoveryBuilding block for bioactive moleculesTherapeutic peptides, peptidomimetic drugsDeveloping new treatments for diseases, improving pharmacokinetic properties chemimpex.com

Fluorescently Tagged this compound for Biochemical Assay Development

While direct research on fluorescently tagging this compound for biochemical assays is not explicitly detailed in the provided search results, the general principles of peptide modification for assay development are well-established. Amino acid derivatives like this compound can be chemically modified to incorporate fluorescent probes. These tagged peptides can then serve as substrates or probes in various biochemical assays, enabling the detection and quantification of specific enzymes, protein-protein interactions, or cellular processes. The stability and defined structure of this compound can contribute to the robustness and specificity of such assays.

Immobilization of this compound for Affinity Chromatography Research

The immobilization of this compound onto solid supports is a key strategy for developing affinity chromatography matrices. By covalently attaching this compound to resins, researchers can create stationary phases designed to selectively capture specific molecules based on molecular recognition. This approach is valuable in protein purification and the isolation of biomolecules. For instance, peptides can act as ligands in affinity chromatography, leveraging their specific binding capabilities to isolate target proteins from complex mixtures. The Z-protection group can be strategically removed post-immobilization to expose the peptide for binding interactions.

Exploration of this compound and its Derivatives in Supramolecular Self-Assembly Research

This compound and its related derivatives are of significant interest in supramolecular chemistry due to their propensity to self-assemble into ordered nanostructures. This self-assembly is driven by a combination of non-covalent interactions, leading to the formation of versatile materials.

Fabrication of Self-Assembled Nanostructures and Hydrogels with this compound Analogues

Research into peptide self-assembly often involves amino acid derivatives that can form ordered structures like nanofibers, nanotubes, and hydrogels nih.govmdpi.comfrontiersin.orgacs.orgroyalsocietypublishing.orgresearchgate.netnih.gov. While specific nanostructures formed directly by this compound are not detailed, related dipeptides, such as Z-Ala-Ile-OH, have been shown to form orthorhombic microtubes upon evaporation on glass surfaces iucr.org. The self-assembly of this compound analogues is influenced by factors such as amino acid sequence, chirality, and the presence of protecting groups. These self-assembled structures, including hydrogels, have potential applications in drug delivery, tissue engineering, and biomaterials nih.govfrontiersin.orgnih.govreading.ac.uk. The hydrophobic nature of valine and isoleucine side chains plays a crucial role in driving the self-assembly process.

Future Directions and Emerging Research Avenues for Z Val Ile Oh

Integration of Z-Val-ile-OH in Automated and High-Throughput Peptide Synthesis Platforms

The drive towards efficiency and scalability in peptide synthesis is leading to the integration of specialized building blocks like this compound into automated and high-throughput platforms ambeed.com. These platforms, often utilizing solid-phase peptide synthesis (SPPS) or flow-based methodologies, require robust and reactive amino acid derivatives. Research is exploring how this compound can be effectively incorporated into these systems, ensuring efficient coupling and minimal side reactions. For instance, advancements in automated fast-flow peptide synthesis (AFFPS) aim to reduce cycle times for amino acid incorporation, potentially to under two minutes per residue researchgate.netnih.gov. The development of pre-activated amino acid derivatives, such as those based on benzotriazole (B28993) esters, further facilitates rapid and efficient coupling, making compounds like this compound amenable to these high-throughput processes biorxiv.org. The use of specialized resins, such as those cross-linked with diethylene glycol (DEG-PS), has also shown promise in improving yields and purity for challenging peptide sequences, including those incorporating hydrophobic residues like valine and isoleucine, which are components of this compound rsc.org.

Machine Learning and Artificial Intelligence Applications in this compound Related Peptide Design

Green Chemistry Approaches and Sustainable Synthesis of this compound and Analogues

A significant research focus is on developing greener and more sustainable methods for synthesizing this compound and its analogues ambeed.com. This involves minimizing waste, reducing the use of hazardous solvents, and improving atom economy. Traditional SPPS often relies on large volumes of solvents like dimethylformamide (DMF), which poses environmental concerns rsc.orgresearchgate.netacs.org. Research is exploring alternative, eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) for SPPS researchgate.netacs.org. Solvent-free or liquid-assisted grinding methods, utilizing ball milling, are also being investigated as sustainable alternatives for peptide synthesis, dramatically reducing solvent waste nih.govwhiterose.ac.uk. Furthermore, efforts are underway to develop more atom-economical coupling reagents and to design synthetic routes that minimize the number of steps and the generation of by-products. The development of novel resin supports and activation strategies that are compatible with green solvents is also a key area of research rsc.org.

Exploration of this compound in Novel Materials Science and Engineering Research

The unique structural and chemical properties of this compound make it a candidate for exploration in novel materials science and engineering research wikipedia.org. Peptides, including those containing specific dipeptide units like this compound, can self-assemble into ordered nanostructures, forming hydrogels, fibers, and films with potential applications in drug delivery, tissue engineering, and biosensing oup.comresearchgate.net. Research is investigating how to control the self-assembly processes of peptides incorporating this compound by tuning parameters such as sequence, solvent, and pH. Computational methods, including ML-driven approaches, are being used to predict and optimize the self-assembly behavior of peptides, leading to the discovery of new peptide-based materials researchgate.net. The incorporation of this compound into peptide sequences could impart specific characteristics, such as enhanced stability or altered self-assembly properties, making it a valuable building block for designing advanced functional materials.


Q & A

Q. What are the recommended protocols for synthesizing Z-Val-ile-OH with high purity?

To synthesize this compound, employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

  • Coupling Efficiency : Use HOBt/DIC as coupling reagents to minimize racemization .
  • Purification : Post-synthesis, purify via reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
  • Characterization : Validate purity (>95%) using LC-MS and confirm structure via 1^1H NMR (e.g., δ 7.2–7.4 ppm for Z-group aromatic protons) .

Q. Which characterization techniques are most reliable for confirming the identity of this compound?

Combine orthogonal analytical methods:

  • Spectroscopy : 1^1H/13^{13}C NMR to resolve backbone amide and side-chain protons (e.g., Ile δ-methyl at ~0.9 ppm) .
  • Chromatography : HPLC retention time comparison against a certified reference standard .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C₁₈H₂₇N₃O₅) .

Q. How does this compound stability vary under different experimental conditions?

Stability studies should include:

  • Solvent Compatibility : Test solubility/stability in DMSO, aqueous buffers (pH 2–9), and organic solvents (e.g., acetonitrile) at 25°C and 4°C .
  • Thermal Degradation : Use TGA/DSC to identify decomposition temperatures (>150°C typical for protected dipeptides) .
  • Long-Term Storage : Lyophilize and store at -20°C under inert gas to prevent hydrolysis of the Z-group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

Address discrepancies through:

  • Iterative Validation : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks .
  • Cross-Lab Reproducibility : Share raw data (FIDs, chromatograms) via repositories for independent validation .
  • Contextual Analysis : Compare solvent systems (e.g., DMSO-d6 vs. CDCl₃) that may shift proton environments .

Q. What experimental designs are optimal for studying this compound’s stereochemical effects in peptide interactions?

Adopt a P-E/I-C-O framework :

  • Population (P) : Target protein/receptor (e.g., enzyme active sites).
  • Intervention (E/I) : Compare this compound’s D- vs. L-configurations.
  • Comparison (C) : Use unmodified Val-Ile dipeptide as control.
  • Outcome (O) : Measure binding affinity (SPR or ITC) and enzymatic inhibition (IC₅₀) .

Q. How can researchers optimize this compound’s solid-phase synthesis parameters using design of experiments (DOE)?

Apply DOE to:

  • Variables : Coupling time, reagent molarity, and temperature.
  • Response Metrics : Yield (HPLC area%) and purity (LC-MS).
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., coupling time > reagent type) .

Q. What in silico strategies predict this compound’s interactions with biological targets?

Combine:

  • Molecular Docking : AutoDock Vina to model binding poses with protease targets (e.g., HIV-1 protease) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

Q. What methodological pitfalls affect reproducibility in this compound synthesis?

Common issues and solutions:

  • Racemization : Use low-temperature coupling (-20°C) and HOBt additives .
  • Batch Variability : Document resin swelling times and washing steps rigorously .
  • Analytical Consistency : Calibrate HPLC systems daily with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.